

Application Notes and Protocols for Trimethoprim in Drug Discovery

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Compound of Interest

Compound Name: 5'-TMPS

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Introduction

Trimethoprim (TMP) is a synthetic antibacterial agent that has been a cornerstone in the treatment of various bacterial infections since its introduction in 1962. It functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway. By targeting the bacterial DHFR with an affinity thousands of times greater than for its human counterpart, trimethoprim effectively disrupts the synthesis of tetrahydrofolic acid (THF), a vital precursor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.[1][2][3][4]

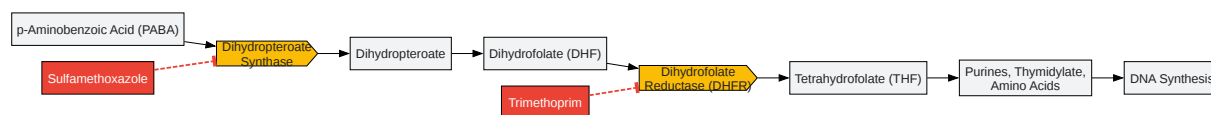
These application notes provide a comprehensive overview of the use of trimethoprim in drug discovery, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro assays.

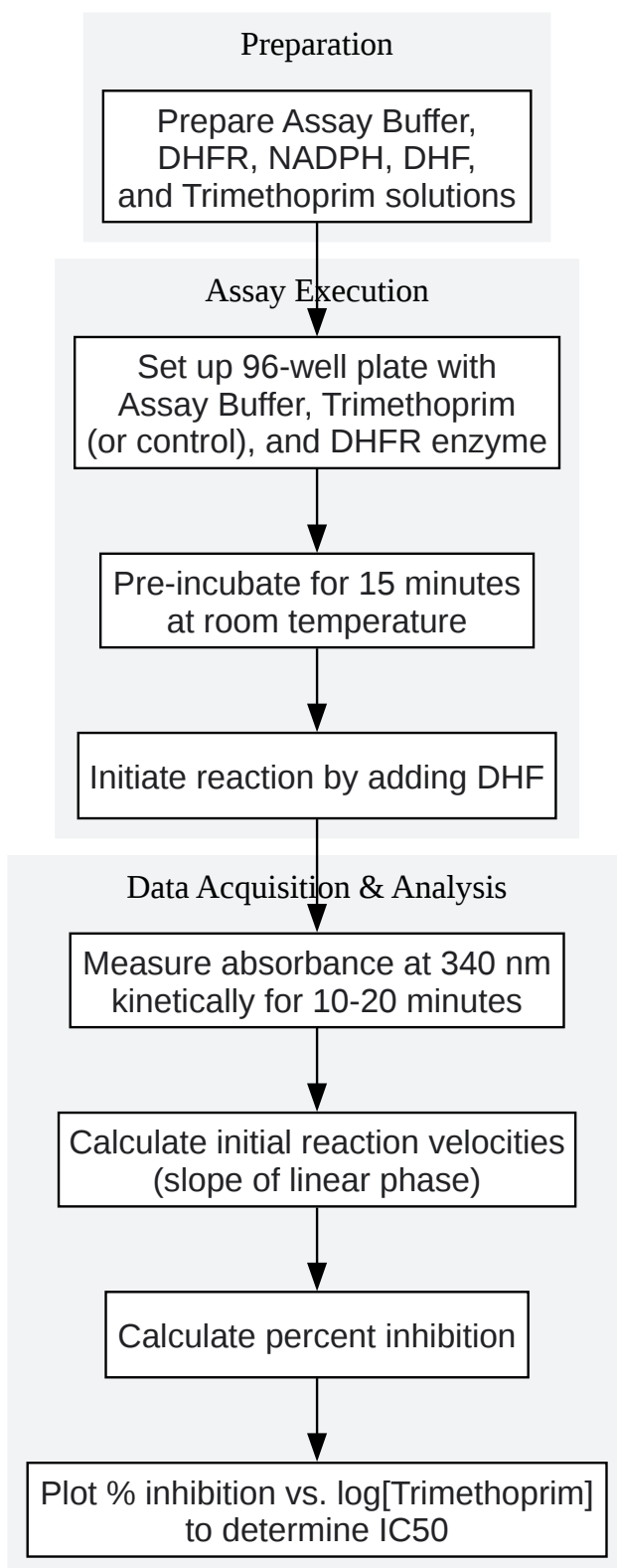
Mechanism of Action and Signaling Pathway

Trimethoprim's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[2][4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate synthesis pathway. THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4] By blocking this pathway, trimethoprim halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[1][4]

Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier enzyme in the folate synthesis pathway, dihydropteroate synthase. This sequential blockade results in a synergistic and often bactericidal effect.^[4]

Folate Synthesis Pathway and Inhibition by Trimethoprim





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